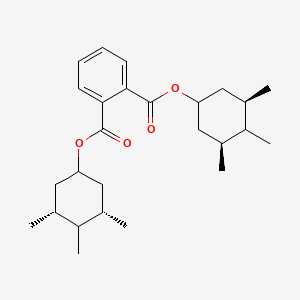
Phthalic acid bis(cis-3,4,5-trimethylcyclohexyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate involves the esterification of phthalic acid with cis-3,3,5-trimethylcyclohexanol . The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with molecular targets such as enzymes and receptors . The ester groups in the compound can undergo hydrolysis, releasing phthalic acid and cis-3,3,5-trimethylcyclohexanol, which can then interact with various biological pathways . The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate can be compared with other phthalate esters, such as:
Diethyl Phthalate: Used as a plasticizer and in personal care products.
Dibutyl Phthalate: Commonly used in adhesives and coatings.
Di(2-ethylhexyl) Phthalate: Widely used in the production of flexible PVC.
The uniqueness of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C26H38O4 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
bis[(3R,5S)-3,4,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H38O4/c1-15-11-21(12-16(2)19(15)5)29-25(27)23-9-7-8-10-24(23)26(28)30-22-13-17(3)20(6)18(4)14-22/h7-10,15-22H,11-14H2,1-6H3/t15-,16+,17-,18+,19?,20?,21?,22? |
InChI Key |
QYUGXZILJLXKEG-XRNWLPLDSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](C1C)C)OC(=O)C2=CC=CC=C2C(=O)OC3C[C@H](C([C@H](C3)C)C)C |
Canonical SMILES |
CC1CC(CC(C1C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(C(C(C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















